An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole
An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the novel heterocyclic compound, 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole. As pyrazole derivatives are of significant interest in medicinal chemistry and materials science, a thorough understanding of their fundamental characteristics is paramount for their application and development. Due to the limited availability of experimental data for this specific molecule, this guide synthesizes predicted data from computational models with established principles of pyrazole chemistry. It covers key physicochemical parameters, outlines a plausible synthetic route, and details the analytical methodologies essential for its characterization. This document aims to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole and related compounds.
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive core for designing molecules with diverse pharmacological activities. The nature and position of substituents on the pyrazole ring play a critical role in modulating a compound's physicochemical properties, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.
The subject of this guide, 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole, features a flexible chlorobutyl chain at the 4-position and a methyl group on the N1 nitrogen. The chlorobutyl moiety introduces a reactive handle for further chemical modification, making this compound a potentially valuable intermediate for the synthesis of more complex molecules. Understanding its fundamental physicochemical properties is the first step toward unlocking its potential in drug discovery and other applications.
Predicted Physicochemical Properties
In the absence of experimentally determined data, a comprehensive set of physicochemical properties for 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole has been predicted using the SwissADME web tool. These predictions provide valuable insights into the molecule's likely behavior in various chemical and biological environments.
Table 1: Predicted Physicochemical Properties of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole
| Property | Predicted Value | Scientific Rationale and Implications |
| Molecular Formula | C₈H₁₃ClN₂ | |
| Molecular Weight | 172.65 g/mol | This moderate molecular weight is favorable for oral bioavailability, generally falling within the guidelines for drug-like molecules. |
| LogP (Octanol/Water Partition Coefficient) | 2.15 | The positive LogP value indicates a moderate lipophilicity, suggesting good membrane permeability. This is a critical factor for absorption and distribution. |
| Water Solubility (LogS) | -2.87 | The predicted LogS corresponds to a compound that is sparingly soluble in water. Formulation strategies may be required to enhance its aqueous solubility for certain applications. |
| Topological Polar Surface Area (TPSA) | 18.55 Ų | The low TPSA suggests good passive transport across biological membranes, including the blood-brain barrier. |
| Number of Hydrogen Bond Acceptors | 2 | The two nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, influencing interactions with biological targets and solubility. |
| Number of Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors can contribute to its moderate lipophilicity and ability to cross cell membranes. |
| Number of Rotatable Bonds | 4 | The flexibility of the chlorobutyl chain allows the molecule to adopt various conformations, which can be important for binding to a target protein. |
Note: These values are computationally predicted and should be confirmed by experimental analysis.
Synthesis and Reactivity
The synthesis of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole can be approached through established methods for the construction and functionalization of the pyrazole ring. A plausible synthetic strategy would involve the formation of a 4-substituted pyrazole precursor followed by the introduction of the chlorobutyl chain.
Proposed Synthetic Pathway
A common and effective method for the synthesis of 4-substituted pyrazoles is the Suzuki cross-coupling reaction.[1] This approach offers mild reaction conditions and a broad substrate scope.
Caption: Potential fragmentation pathways in mass spectrometry.
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of the synthesized compound and for monitoring the progress of reactions. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without an acid modifier like formic acid) would likely be suitable for the analysis of this moderately lipophilic compound.
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Gas Chromatography (GC): GC can also be used for purity analysis, particularly if the compound is sufficiently volatile and thermally stable.
Experimental Protocols
The following are generalized, step-by-step methodologies for the synthesis and characterization of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole. These protocols are based on established procedures for similar compounds and should be optimized for this specific molecule.
Synthesis via Suzuki Cross-Coupling
Objective: To synthesize 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole from 4-iodo-1-methyl-1H-pyrazole and a suitable boronic acid derivative.
Materials:
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4-Iodo-1-methyl-1H-pyrazole
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(4-Chlorobutyl)boronic acid pinacol ester
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Cesium carbonate (Cs₂CO₃)
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1,4-Dioxane
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Water (degassed)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Procedure:
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To a reaction vessel, add 4-iodo-1-methyl-1H-pyrazole (1.0 eq), (4-chlorobutyl)boronic acid pinacol ester (1.2 eq), cesium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
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Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
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Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
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Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or HPLC.
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Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole.
Characterization by NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
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Synthesized 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole
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Deuterated chloroform (CDCl₃)
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NMR tubes
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NMR spectrometer
Procedure:
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Dissolve a small amount (5-10 mg) of the purified compound in approximately 0.6 mL of CDCl₃ in an NMR tube.
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Acquire a ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.
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Acquire a ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum.
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Process the spectra to obtain chemical shifts (ppm), integration values (for ¹H), and coupling constants (J in Hz).
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Analyze the spectra to confirm the presence of all expected proton and carbon signals and their connectivities, consistent with the structure of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole.
Characterization by Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Materials:
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Synthesized 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole
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A suitable solvent (e.g., methanol or acetonitrile)
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Mass spectrometer (e.g., GC-MS or LC-MS)
Procedure:
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Prepare a dilute solution of the compound in a suitable volatile solvent.
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Introduce the sample into the mass spectrometer.
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Acquire the mass spectrum in the desired ionization mode (e.g., EI for GC-MS or ESI for LC-MS).
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Analyze the spectrum to identify the molecular ion peak (M⁺) and the major fragment ions.
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Correlate the observed m/z values with the expected molecular weight and plausible fragmentation pathways of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole, a promising building block for chemical synthesis and drug discovery. While the presented physicochemical data are based on computational predictions, they offer valuable guidance for experimental design and application development. The proposed synthetic route and analytical protocols are based on well-established methodologies in pyrazole chemistry and provide a starting point for the practical synthesis and characterization of this compound. As with any novel molecule, experimental validation of these predicted properties is a crucial next step in its scientific exploration.
References
- Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 705-709.
- Jimeno, M. L., Elguero, J., & Claramunt, R. M. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 39(5), 291-294.
- Lopes, I., et al. (2014). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
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SwissADME. (2023). Swiss Institute of Bioinformatics. Retrieved from [Link]
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ChemAxon. (2023). Chemicalize. Retrieved from [Link]
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.
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Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
